3-Chloro-2-fluoro-6-(methoxymethoxy)benzoicacid
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Overview
Description
3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
Uniqueness
3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClFO4 |
---|---|
Molecular Weight |
234.61 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
ZVHIQCRXSNDXCS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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